Mevinic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
84064-38-0 |
|---|---|
Molecular Formula |
C23H36O6 |
Molecular Weight |
408.5 g/mol |
IUPAC Name |
(3R,5R)-7-[(1S,2S,8S,8aR)-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid |
InChI |
InChI=1S/C23H36O6/c1-4-14(2)23(28)29-20-7-5-6-16-9-8-15(3)19(22(16)20)11-10-17(24)12-18(25)13-21(26)27/h6,8-9,14-15,17-20,22,24-25H,4-5,7,10-13H2,1-3H3,(H,26,27)/t14-,15-,17+,18+,19-,20-,22-/m0/s1 |
InChI Key |
BOZILQFLQYBIIY-INTXDZFKSA-N |
SMILES |
CCC(C)C(=O)OC1CCC=C2C1C(C(C=C2)C)CCC(CC(CC(=O)O)O)O |
Isomeric SMILES |
CC[C@H](C)C(=O)O[C@H]1CCC=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)O)O)O |
Canonical SMILES |
CCC(C)C(=O)OC1CCC=C2C1C(C(C=C2)C)CCC(CC(CC(=O)O)O)O |
Origin of Product |
United States |
Historical Foundations and Discovery Trajectory
Early Isolation and Characterization of Mevinic Acid and Related Polyketides
The story of this compound is intrinsically linked to the discovery of other potent inhibitors of cholesterol biosynthesis, notably compactin (also known as mevastatin (B1676542) or ML-236B) and mevinolin (later developed as lovastatin). These compounds are classified as polyketides, a diverse group of secondary metabolites produced by microorganisms ontosight.aiwikipedia.orgwikipedia.org.
The initial breakthrough came in the 1970s when Japanese microbiologist Akira Endo, working at the Sankyo Company, isolated compactin from the fungus Penicillium citrinum. Endo identified compactin as a highly potent competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase wikipedia.orgilo.orgwikipedia.orgnews-medical.netpnas.orgresearchgate.net. Concurrently, around 1979, researchers at Merck Research Laboratories, led by Alfred Alberts, independently isolated a similar compound, mevinolin, from Aspergillus terreus wikipedia.orgnews-medical.netnih.gov. Mevinolin is structurally related to compactin, and its active form is mevinolinic acid, which is closely related to, and often considered a form of, this compound pnas.orgnih.gov. These discoveries marked the advent of the statin class of drugs.
Table 1: Key Polyketide Discovery Context
| Compound | Source Organism | Discovered By/Institution | Year (Approximate) | Key Characteristic |
| Compactin (Mevastatin) | Penicillium citrinum | Akira Endo (Sankyo Company) | 1973 | Potent HMG-CoA reductase inhibitor; first statin identified |
| Mevinolin | Aspergillus terreus | Alfred Alberts (Merck) | 1979 | Potent HMG-CoA reductase inhibitor; precursor to Lovastatin (B1675250) |
| This compound | Derived from Mevinolin | — | — | Active form of Mevinolin; potent HMG-CoA reductase inhibitor |
| Lovastatin | Aspergillus terreus | Merck Research Laboratories | 1979 | First commercially approved statin |
Identification of 3-Hydroxy-3-Methylglutaryl-Coenzyme A Reductase (HMGR) Inhibition
A crucial aspect of the early research on this compound and its related compounds was the elucidation of their mechanism of action: the inhibition of HMG-CoA reductase (HMGR) wikipedia.orgilo.orgwikipedia.orgnews-medical.netpnas.orgresearchgate.netwikipedia.orgresearchgate.netebi.ac.ukncats.ioresearchgate.net. HMGR is a critical enzyme that catalyzes the conversion of HMG-CoA to mevalonate (B85504), a pivotal step in the biosynthesis of cholesterol and other isoprenoids nih.govwikipedia.orgresearchgate.netmdpi.com. This reaction is both the rate-limiting and an irreversible step in the pathway nih.govwikipedia.orgmdpi.com.
This compound and its structural analogues act as competitive inhibitors by binding to the active site of HMGR, thereby blocking the substrate (HMG-CoA) from binding researchgate.netebi.ac.uk. This potent inhibition of HMGR leads to a significant reduction in the cellular production of mevalonate, consequently lowering cholesterol synthesis. The discovery that natural products could so effectively target and inhibit such a key regulatory enzyme was a groundbreaking achievement.
Stereochemical Elucidation and Conformational Analysis
Absolute Configuration Determination of Mevinic Acid
Determining the absolute configuration of this compound involves establishing the precise spatial arrangement of its chiral centers. Scientific literature indicates that this compound possesses multiple stereocenters, with its absolute configuration being critical for its biological activity. For instance, studies on related compounds and synthetic pathways often involve correlating newly synthesized stereoisomers with known natural products to confirm their absolute configurations. The precise stereochemistry has been a subject of detailed investigation, with methods such as X-ray crystallography and advanced spectroscopic techniques being employed to unequivocally assign the spatial arrangement of atoms within the molecule nih.govscispace.comsioc-journal.cn. The GSRS database lists this compound with 7 defined stereocenters, all of which are specified as absolute nih.gov.
Conformational Preferences and Energetics of the Active Form
This compound, like many complex organic molecules, can exist in multiple spatial arrangements, or conformations. Identifying the most stable or biologically active conformation is essential for understanding its interaction with target enzymes. Computational chemistry, including molecular dynamics simulations and density functional theory (DFT) calculations, plays a vital role in predicting these preferred conformations and their associated energies frontiersin.orgfrontiersin.orgnih.govfrontiersin.org. These studies aim to map out the conformational landscape of this compound, identifying low-energy conformers that are likely to be present in solution and relevant for biological interactions. The active form of this compound is typically the open-ring hydroxy acid metabolite, which mimics the transition state of the HMG-CoA reductase enzyme drugbank.comproteopedia.org.
Influence of Stereochemistry on Molecular Recognition and Binding Affinities
The specific three-dimensional arrangement of this compound's functional groups directly influences its ability to bind to its biological target, primarily HMG-CoA reductase drugbank.comcpu.edu.cnatlantis-press.comdovepress.com. Studies have shown that subtle changes in stereochemistry can lead to significant differences in binding affinity and biological activity. For example, the correct stereoisomer is often orders of magnitude more potent than its enantiomer or other diastereomers. This stereospecificity is a hallmark of enzyme-substrate interactions, where the precise fit of the ligand into the enzyme's active site is paramount. Research comparing different stereoisomers of this compound analogues has demonstrated that the natural configuration exhibits considerably more biological activity than alternative enantiomers or racemic mixtures psu.edu. The ability of this compound to mimic the tetrahedral intermediate of the HMG-CoA reductase reaction is a direct consequence of its specific stereochemical configuration, allowing it to bind with significantly greater affinity than its natural substrate drugbank.com.
Computational Chemistry Approaches to Stereochemical Dynamics
Computational chemistry provides powerful tools for investigating the dynamic aspects of this compound's stereochemistry. Techniques such as molecular dynamics (MD) simulations and quantum chemical calculations, including DFT, are employed to explore the conformational flexibility, energy barriers for rotation, and the dynamic interconversion between different conformers frontiersin.orgfrontiersin.orgnih.govacs.orgresearchgate.net. These computational approaches allow researchers to model the behavior of this compound in solution, predict the stability of various conformers, and understand how these dynamic changes might affect its interaction with biological targets. By simulating these processes, scientists can gain deeper insights into structure-activity relationships and guide the design of more effective analogues. For instance, computational studies have been used to elucidate the origins of stereoselection in related Diels-Alder reactions, providing a framework for understanding stereochemical control in synthetic pathways leading to this compound derivatives researchgate.net.
Biosynthetic Pathways and Enzymology of Mevinic Acid and Its Analogues
Genetic and Epigenetic Regulation of Biosynthetic Gene Clusters
The biosynthesis of secondary metabolites, including mevinic acid analogues, is often orchestrated by specialized gene clusters. These Biosynthetic Gene Clusters (BGCs) contain the genes encoding the enzymes necessary for the step-wise assembly of complex molecules frontiersin.orgsecondarymetabolites.org. The expression of these BGCs is tightly regulated through both genetic and epigenetic mechanisms, ensuring that metabolites are produced under specific physiological or environmental conditions.
Genetic Regulation: Genetic control over BGCs can involve transcription factors that bind to specific DNA sequences, modulating gene expression mdpi.comnih.gov. In some fungal systems, regulatory proteins like LaeA act as global regulators, influencing the expression of multiple BGCs frontiersin.org. The physical clustering of genes within a BGC itself facilitates coordinated regulation, ensuring that all necessary enzymes are produced in concert frontiersin.orgsecondarymetabolites.org. For instance, the biosynthesis of ML-236B (compactin), a this compound analogue, in Penicillium citrinum is attributed to a specific gene cluster comprising nine predicted genes, which are transcribed during ML-236B production ebi.ac.uk. Genetic manipulation, such as the disruption of specific genes within a cluster (e.g., mlcA and mlcB for ML-236B), has provided evidence for their essential roles in the biosynthesis of different molecular moieties ebi.ac.uk.
Epigenetic Regulation: Epigenetic mechanisms, which alter gene expression without changing the underlying DNA sequence, are critical for controlling the often-silent BGCs found in many microorganisms frontiersin.orgnih.govnih.gov. These mechanisms primarily involve modifications to chromatin, the complex of DNA and proteins that forms chromosomes.
Histone Modifications: Post-translational modifications of histones, such as acetylation and methylation, can alter chromatin structure, influencing gene accessibility and transcription nih.govwhiterose.ac.uk. For example, histone H4 acetylation is associated with the transcriptional activation of certain BGCs, transitioning them from a silenced heterochromatic state to an active euchromatic state nih.govwhiterose.ac.uk. Conversely, modifications like H3K27me3 are linked to heterochromatin formation and gene silencing whiterose.ac.uk.
Chromatin Remodeling: Proteins involved in chromatin remodeling, such as histone deacetylases (HDACs) and methyltransferases (e.g., LaeA in fungi), play a significant role in regulating BGC expression frontiersin.orgnih.gov. LaeA, for instance, is a global regulator that influences secondary metabolism through epigenetic modification of chromatin structure, often facilitating the repression of heterochromatic regions frontiersin.org. The manipulation of these epigenetic regulators, either through genetic means (e.g., deletion of HDACs) or the use of small molecular modifiers, can lead to the activation of silent BGCs frontiersin.orgnih.govnih.gov.
The precise epigenetic mechanisms governing the BGCs directly responsible for this compound biosynthesis are still an area of active research. However, the established principles of BGC regulation in related organisms suggest that similar epigenetic controls likely influence the expression of this compound biosynthetic genes.
Identification of Novel this compound-Producing Microorganisms
The discovery of microorganisms capable of producing this compound or its valuable analogues is crucial for biotechnological applications. While the identification of entirely novel this compound-producing species is ongoing, significant progress has been made in identifying microorganisms that produce this compound analogues or key intermediates.
Traditional methods for bacterial identification, such as MALDI-TOF MS and 16S rRNA gene sequencing, are foundational for taxonomic classification and the discovery of new species nih.govnih.gov. Whole Genome Sequencing (WGS) further enhances this capability, allowing for detailed genomic analysis and the identification of BGCs nih.gov.
Microorganisms identified in the context of this compound and its analogues include:
Penicillium citrinum : This fungus is known to produce ML-236B (compactin), a significant this compound analogue and a potent inhibitor of HMG-CoA reductase ebi.ac.ukebi.ac.uk. The identification and characterization of its specific BGC have provided insights into the genetic basis of compactin production ebi.ac.uk.
Pichia kudriavzevii : This yeast species has been identified for its ability to perform the enantioselective reduction of 1-acetonaphthone to (S)-1-(1-naphthyl) ethanol (B145695) (SNE) researchgate.netnih.gov. SNE is a critical chiral intermediate in the synthesis of various this compound analogues researchgate.netnih.govresearchgate.net. Pichia kudriavzevii demonstrated high conversion rates and enantioselectivity in producing SNE researchgate.netnih.gov.
Candida viswanathii : Similar to Pichia kudriavzevii, this yeast strain has been isolated and characterized for its capability to produce enantiopure (S)-1-(1-naphthyl) ethanol (SNE) through the bioreduction of 1-acetonaphthone researchgate.net. This enzyme-catalyzed process highlights the role of microbial biocatalysis in generating key intermediates for this compound analogue synthesis researchgate.net.
The ongoing exploration of microbial diversity, coupled with advanced genomic and biochemical techniques, continues to uncover new microorganisms and pathways relevant to the production of this compound and its therapeutically important derivatives.
Molecular Mechanisms of Hmg Coa Reductase Inhibition by Mevinic Acid
Competitive Inhibition Kinetics and Enzyme-Ligand Interactions
Mevinic acid functions as a competitive inhibitor of HMG-CoA reductase. nih.govbohrium.comnih.gov This mode of inhibition signifies that this compound directly competes with the endogenous substrate, HMG-CoA, for binding to the enzyme's active site. jmir.orgnih.gov The structural similarity between the dihydroxy-heptanoic acid portion of this compound and the HMG moiety of the substrate allows it to occupy the same catalytic pocket. virginia.edubrainkart.com
The affinity of this compound and related statins for HMG-CoA reductase is substantially higher than that of the natural substrate. Kinetic studies have demonstrated that while the Michaelis constant (Km) for HMG-CoA is in the micromolar (µM) range, the inhibition constants (Ki) for statins are in the nanomolar (nM) range, indicating a binding affinity that is several orders of magnitude stronger. nih.govresearchgate.net This high-affinity binding is a key determinant of its potent inhibitory effect. The interaction is characterized by a slow binding step, contributing to the inhibitor's efficacy. bohrium.com
Active Site Architecture and Substrate Mimicry
The catalytic portion of human HMG-CoA reductase is a tetramer, with each functional unit being a dimer containing two active sites. proteopedia.org Each active site is formed at the interface between the two monomers. nih.govnih.gov The architecture of this site is a large cavity that can be divided into three distinct subsites responsible for binding HMG, coenzyme A (CoA), and the cofactor NADPH, respectively. nih.govniscpr.res.in
This compound's inhibitory power stems from its remarkable ability to act as a molecular mimic of the HMG-CoA substrate. brainkart.com The core structure of this compound features a 3,5-dihydroxyheptanoic acid group that is a structural analog of the 3-hydroxy-3-methylglutaryl portion of HMG-CoA. jmir.orgvirginia.edu This "HMG-like moiety" allows this compound to fit precisely into the HMG-binding portion of the active site, effectively blocking the entry of the natural substrate. nih.gov Key amino acid residues within the "cis-loop" of the enzyme, such as Serine 684, Aspartate 690, and Lysine 691, are crucial for recognizing and binding this HMG-like portion of both the substrate and the inhibitor. proteopedia.orgresearchgate.net
Conformational Changes Induced by this compound Binding
The binding of this compound to the HMG-CoA reductase active site is not a simple lock-and-key interaction; it induces significant conformational changes in the enzyme's structure. nih.govresearchgate.net These structural rearrangements are critical for accommodating the inhibitor and stabilizing the enzyme-inhibitor complex. The enzyme exhibits considerable flexibility, particularly in its C-terminal residues. virginia.edu Upon inhibitor binding, these flexible regions rearrange to create a snug hydrophobic pocket that accommodates the non-polar, hydrophobic portion of the this compound molecule. jmir.orgvirginia.edu
This induced-fit mechanism leads to a more tightly bound complex, which effectively reduces the enzyme's catalytic activity. nih.gov The conformational change can result in the closure of the active site, further preventing substrate access and catalysis. nih.govresearchgate.net This flexibility is a key feature that allows the enzyme to bind statins, which are bulkier than the HMG substrate, with such high affinity. jmir.orgnih.gov
Hydrogen Bonding Networks and Hydrophobic Interactions at the Binding Interface
The high-affinity binding of this compound to HMG-CoA reductase is stabilized by a combination of extensive hydrogen bonding networks and significant hydrophobic interactions. niscpr.res.innih.gov
The HMG-like moiety of this compound forms a series of crucial polar and ionic interactions with amino acid residues in the active site. virginia.edu Hydrogen bonds are formed with residues such as Lysine 691, Aspartate 767, and Asparagine 658, which anchor the inhibitor in the correct orientation for optimal binding. researchgate.netwaocp.com
| Interaction Type | Interacting Residues | Role in Inhibition |
|---|---|---|
| Hydrogen Bonding / Polar | Lys691, Asp767, Ser684, Asn658, Glu559 | Anchors the HMG-like moiety of the inhibitor in the active site. proteopedia.orgresearchgate.netresearchgate.netwaocp.com |
| Hydrophobic Interactions | Met655, Met657, Val683, Leu853 | Stabilizes the non-polar portion of the inhibitor, increasing binding affinity. nih.govniscpr.res.inwaocp.combiorxiv.org |
| Flexible/Conformational | C-terminal residues | Rearrange to accommodate the bulky hydrophobic group of the inhibitor. jmir.orgnih.govvirginia.edu |
Molecular Dynamics Simulations of Enzyme-Inhibitor Complexes
Molecular dynamics (MD) simulations have become an invaluable tool for elucidating the dynamic nature of the interaction between this compound and HMG-CoA reductase at an atomic level. nih.govphcogj.com These computational studies model the movements and interactions of every atom in the enzyme-inhibitor complex over time, providing insights that are complementary to static crystal structures. ui.ac.id
Advanced Chemical Synthesis Methodologies
Total Synthesis Strategies for Mevinic Acid
The total synthesis of this compound and its analogues has been a fertile ground for the development and application of modern synthetic methods. These strategies often showcase a blend of well-established reactions and novel transformations to construct the complex molecular architecture.
The β-hydroxy-δ-lactone portion of this compound is a crucial pharmacophore, and its stereoselective synthesis has been a major focus. Various enantioselective methods have been employed to install the correct absolute stereochemistry at the two chiral centers of this moiety.
Aldol (B89426) reactions have proven to be a valuable tool in this endeavor. grafiati.com While auxiliary-controlled and catalytic aldol reactions have shown modest to low selectivities, 1,2-additions to enantiomerically enriched α-heterosubstituted aldehydes can yield δ-hydroxy-β-ketoesters with high diastereocontrol. grafiati.com These intermediates can then be reduced to the desired syn-diol. grafiati.com Another approach involves a diastereoselective aldol reaction between an aldehyde and the magnesium enolate of S(+)-1,2,2-triphenylethylacetate. researchgate.net
Other notable strategies include the use of D-xylose as a chiral precursor, from which a key pyranone synthon for the lactone portion can be derived through homologation. researchgate.net Chemoenzymatic methods, such as the use of nitrile hydratase enzymes, have also been successfully applied to achieve the enantioselective synthesis of the lactone moiety. grafiati.com Additionally, an alkoxy-mercuration demercuration sequence has been utilized as a key step in an enantiospecific synthesis of a protected synthon for the lactone portion. rsc.org
| Strategy | Key Features |
| Aldol Reactions | Diastereoselective additions to chiral aldehydes. grafiati.com |
| Chiral Pool Synthesis | Utilization of D-xylose as a starting material. researchgate.net |
| Chemoenzymatic Synthesis | Enantioselective hydrolysis using nitrile hydratase. grafiati.com |
| Alkoxy-mercuration | Enantiospecific synthesis of a protected synthon. rsc.org |
The construction of the highly substituted and stereochemically rich decalin core of this compound represents a significant synthetic challenge. The Diels-Alder reaction has emerged as a powerful and widely used strategy for assembling this bicyclic system. rsc.org Both intermolecular and intramolecular variants of the Diels-Alder reaction have been successfully employed. rsc.orgcore.ac.uk
In one approach, an auxiliary-controlled Diels-Alder reaction enables the enantioselective construction of the decalin subunit. core.ac.uk The intramolecular Diels-Alder (IMDA) reaction has also been extensively utilized, often providing a high degree of stereocontrol in the formation of the fused ring system. rsc.orgnih.gov For instance, the IMDA reaction of a masked o-benzoquinone derived from a 2-methoxyphenol can lead to the formation of a highly substituted cis-decalin skeleton with excellent regio- and stereoselectivity. psu.edu
Alternative strategies for decalin synthesis include the use of a Pauson-Khand reaction to construct the trans-decalin subunit with a quaternary chiral center. researchgate.net Furthermore, a five-step stereocontrolled route starting from the natural terpene (-)-perillaldehyde (B192075) has been developed to access a key intermediate for the decalin core. rsc.org
In contrast, a divergent synthesis starts from a common intermediate that is elaborated into a variety of different target molecules. wikipedia.org This strategy is particularly useful for creating libraries of related compounds for structure-activity relationship studies. A divergent approach could involve the synthesis of a common decalin core which is then functionalized in different ways to produce various this compound analogues. researchgate.net
Chemoenzymatic Synthesis Approaches
Chemoenzymatic synthesis, which combines the selectivity of enzymes with the power of chemical transformations, has offered elegant solutions for the synthesis of this compound and its intermediates. researchgate.net Enzymes can be used to perform highly enantioselective and regioselective reactions that are often difficult to achieve with traditional chemical methods.
A notable example is the biocatalytic lactonization of syn-3,5-dihydroxy esters to produce optically active this compound analogs. acs.org Lipases have been shown to be effective catalysts for this transformation. acs.org In another application, the selective reduction of a δ-ketal β-keto ester, a key step in obtaining intermediates with high optical purity for statin synthesis, has been achieved through chemoenzymatic methods. researchgate.net The use of papain-catalyzed polymerization has also been explored for the synthesis of polypeptide structures containing unnatural amino acids, a strategy that could potentially be adapted for the synthesis of complex biomolecules. rsc.org
Novel Synthetic Reagents and Methodologies Employed
The synthesis of this compound has spurred the development and application of a variety of novel reagents and methodologies. For instance, the Vilsmeier-Haack reagent, prepared from an acid chloride and a disubstituted formamide, has been utilized in electrophilic aromatic substitution reactions relevant to the synthesis of complex intermediates. dokumen.pub
In the construction of the decalin core, the use of masked o-benzoquinones, generated in situ from the oxidation of 2-methoxyphenols, has provided a versatile and stereocontrolled entry to highly substituted cis-decalins via Diels-Alder reactions. psu.edu The development of new radical-based reactions, including copper-catalyzed atom transfer radical cyclization, has also expanded the toolbox for constructing complex cyclic systems. warwick.ac.uk Furthermore, photochemical C(sp3)–H acylation has been implemented as a key step in the total synthesis of related complex natural products like zaragozic acid C, showcasing a novel strategy for site-selective functionalization. researchgate.net
Development of Efficient and Scalable Laboratory Syntheses
A significant goal in the synthesis of this compound and its analogues is the development of routes that are not only elegant and high-yielding but also efficient and scalable. This is particularly important for producing sufficient quantities of these compounds for biological evaluation and potential therapeutic applications. nih.gov
Efforts to streamline synthetic routes have focused on minimizing the number of steps, improving the efficiency of key transformations, and avoiding the use of protecting groups where possible. rsc.org For example, the development of a highly efficient and scalable total synthesis of potent anti-inflammatory pesimquinolones was achieved in just five steps, highlighting the power of strategic planning and the use of highly efficient reactions. rsc.org The application of such principles to the synthesis of this compound analogues is crucial for advancing the field and enabling the discovery of new therapeutic agents. nih.gov
Structure Activity Relationship Sar Studies and Rational Design of Analogues
Systematic Modification of the Mevinic Acid Scaffold
Mevinic acids, initially identified as fungal metabolites such as mevastatin (B1676542) and lovastatin (B1675250), served as the foundational structures for developing a broad spectrum of HMGR inhibitors researchgate.netnih.govnih.govnih.govtandfonline.comdovepress.com. The systematic modification of the this compound scaffold has been instrumental in generating synthetic analogues with improved pharmacological profiles. These modifications have encompassed alterations to the lactone ring, the 3,5-dihydroxyheptanoic acid side chain, and the introduction of diverse heterocyclic or aromatic moieties. For instance, lovastatin, a natural this compound derivative, exhibits enhanced HMG-CoA reductase inhibitory activity compared to mevastatin due to a methyl group modification on its hexahydronaphthalene (B12109599) skeleton nih.gov. The development of synthetic statins like atorvastatin, fluvastatin, and rosuvastatin (B1679574) represents a significant advancement, stemming from chemical modifications that optimize potency, oral bioavailability, and pharmacokinetic properties, while retaining the core HMGR inhibitory mechanism researchgate.netnih.govnih.govtandfonline.comdovepress.com.
Identification of Pharmacophoric Elements Critical for HMGR Inhibition
The efficacy of this compound derivatives as HMGR inhibitors is intrinsically linked to specific structural and stereochemical features that constitute their pharmacophore. Central to this pharmacophore is the 3,5-dihydroxyheptanoic acid or its lactone counterpart, which effectively mimics the natural substrate, HMG-CoA researchgate.nettandfonline.complos.org. The hydroxyl groups at the C3 and C5 positions, along with the carboxylic acid or lactone functionality, are critical for establishing key interactions within the HMGR active site researchgate.nettandfonline.complos.org. Furthermore, the precise stereochemistry at these chiral centers is paramount for potent inhibitory activity, underscoring the importance of spatial arrangement for optimal enzyme binding nih.govplos.orgscispace.com. In synthetic analogues, the hydrophobic tail and any appended aromatic or heterocyclic rings play a crucial role in modulating binding affinity and selectivity towards the HMGR enzyme researchgate.nettandfonline.com.
Impact of Functional Group Modifications on Binding Affinity
Modifications to the functional groups within the this compound scaffold and its analogues have a profound impact on their binding affinity to HMGR, typically quantified by IC50 values or binding constants researchgate.netnih.govtandfonline.complos.org. For example, the incorporation of a stable, polar methane-sulphonamide group into the structure of rosuvastatin significantly enhances its ionic interactions with the HMGR enzyme, leading to improved binding affinity and a lower IC50 value for sterol synthesis inhibition in liver cells researchgate.netnih.govtandfonline.com. Structural variations among different statins result in distinct binding characteristics within the HMGR active site, thereby conferring differential inhibitory potencies researchgate.net. Crucially, the open-ring hydroxy acid form of these compounds is the biologically active species responsible for HMGR inhibition, as opposed to the lactone form preprints.org.
Design and Synthesis of Conformationally Restricted Analogues
A significant area of research in HMGR inhibitor development has involved the design and synthesis of conformationally restricted analogues of mevinic acids. This approach aims to stabilize the molecule in its preferred bioactive conformation, thereby enhancing its binding affinity and selectivity for the HMGR enzyme researchgate.netnih.govjst.go.jpmdpi.comnih.gov. By reducing the conformational flexibility, researchers can gain deeper insights into the enzyme-ligand interactions and potentially develop inhibitors with superior potency and reduced off-target effects. Studies have explored various synthetic strategies to create these rigidified structures, employing chiral synthons and novel chemical methodologies to access analogues with constrained conformations researchgate.netnih.govjst.go.jpmdpi.comnih.gov.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling has emerged as an indispensable computational tool in the rational design of novel HMGR inhibitors (HMGRIs) nih.govscispace.comresearchgate.netpreprints.orgjst.go.jpresearchgate.netacs.orgnih.govnih.gov. QSAR studies establish mathematical correlations between the molecular structure (represented by various descriptors) and the biological activity, enabling the prediction of the inhibitory potential of new chemical entities. These models leverage diverse computational techniques, including regression analysis, 3D QSAR, Comparative Molecular Field Analysis (CoMFA), Comparative Molecular Similarity Indices Analysis (CoMSIA), and machine learning algorithms, often employing molecular descriptors such as topological indices and pharmacophore features nih.govscispace.compreprints.orgjst.go.jpmdpi.comresearchgate.netacs.orgnih.govnih.gov. The primary objective of QSAR is to identify the essential structural requirements for effective HMGR binding and inhibition, thereby guiding the efficient synthesis of promising drug candidates through virtual screening and focused library design nih.govjst.go.jpresearchgate.netnih.govnih.gov.
Illustrative SAR Findings in HMGR Inhibitor Design
The following table illustrates general structure-activity relationship principles observed in the design of HMGR inhibitors, drawing from modifications related to the this compound scaffold and its analogues.
| Modification Type | Example Analogue/Feature | Impact on HMGR Inhibition | Rationale (Implied) | Citation(s) |
| Side Chain Modification | Introduction of polar groups (e.g., sulfonamide) | Enhanced binding affinity, increased potency | Improved ionic interactions with the enzyme active site | researchgate.net |
| Increased lipophilicity (general) | Potentially increased potency/affinity | Better interaction with hydrophobic pockets in the enzyme | researchgate.net | |
| Ring System Modification | Lactone vs. Open Hydroxy Acid | Open acid form is the active inhibitor | Mimics substrate structure; essential for binding to the catalytic site | preprints.org |
| Introduction of heterocyclic cores (e.g., pyrroles) | Modulates potency, selectivity, and pharmacokinetic properties | Provides new interaction points, influences overall molecular shape and properties | researchgate.netnih.govnih.gov | |
| Stereochemistry | Specific configuration at C3 and C5 hydroxyls | Crucial for potent inhibition | Optimal spatial orientation for binding to the enzyme's active site | nih.govplos.orgscispace.com |
| Conformation | Conformationally restricted analogues | Potentially increased affinity and selectivity | Stabilizes the molecule in its most bioactive conformation | nih.govjst.go.jpmdpi.comnih.gov |
| Scaffold Methylation | Addition of a methyl group (e.g., lovastatin vs. mevastatin) | Enhanced in vitro HMGR inhibitory activity | Subtle structural change leading to improved interaction with the enzyme | nih.gov |
Compound List
this compound
Lovastatin
Simvastatin
Pravastatin
Atorvastatin
Fluvastatin
Rosuvastatin
Mevastatin
Mevinolin
Compactin
NK-104
Goniothalamin
Pitavastatin
CP-83101
(R)-(-)-carvone
Zaragozic acid A (ZGA)
Biotechnological Production and Strain Engineering
Optimization of Microbial Fermentation for Mevinic Acid Production
The biosynthesis of this compound, a secondary metabolite, is highly sensitive to the surrounding environmental and nutritional conditions of the fermentation process. nih.govrjlbpcs.com Optimizing these parameters is a critical first step in maximizing yield. Key factors that have been systematically studied include nutrient sources, pH, temperature, aeration, and inoculum size. researchgate.netresearchgate.net
Nutritional Parameters: The composition of the culture medium, particularly the carbon-to-nitrogen (C/N) ratio, plays a pivotal role. core.ac.ukfrontiersin.org High yields are often achieved when nitrogen is a limiting factor while carbon is in excess. nih.govnih.gov Various carbon sources like lactose (B1674315), glycerol, and glucose have been evaluated, with lactose often proving to be an effective carbon source for A. terreus. researchgate.netnih.govresearchgate.net For nitrogen sources, both organic and inorganic forms can be metabolized, with glutamate (B1630785) and histidine supplementation reported to increase production. nih.gov
Physical Parameters: Fermentation conditions must be tightly controlled for optimal production. Studies have identified the ideal ranges for several physical parameters for A. terreus.
pH: The initial pH of the medium is crucial, with an optimal range typically falling between 6.0 and 7.0. researchgate.netresearchgate.netnih.govnih.gov
Temperature: The optimal temperature for this compound production is generally found to be between 25°C and 30°C. nih.govnih.govnih.govnih.gov
Aeration: Oxygen supply is a limiting factor, as it is essential for the biosynthesis of the polyketide. researchgate.net However, excessive aeration can favor the production of competing byproducts over this compound. researchgate.net Maintaining dissolved oxygen levels between 40-60% has been found to be optimal. researchgate.net
Agitation: Agitation speed influences oxygen transfer and shear stress. An optimal agitation of 400 rpm has been reported in specific fermentation setups. core.ac.uk
Inoculum Size: The concentration of spores in the initial inoculum can impact the final yield, with a spore count of 5 x 10⁷ spores/mL identified as optimal in some studies. nih.gov
The table below summarizes the optimized fermentation parameters for this compound production by Aspergillus terreus from various studies.
| Parameter | Organism | Optimal Condition | This compound Yield | Reference |
| Temperature | Aspergillus terreus | 28°C - 30°C | 1761.6 mg/L | core.ac.uk |
| pH | Aspergillus terreus | 6.0 - 6.5 | Not specified | researchgate.netresearchgate.net |
| Carbon Source | Aspergillus terreus MJ106 | Lactose | 1512 mg/L | researchgate.netnih.gov |
| Nitrogen Source | Aspergillus terreus | Ammonium (B1175870) Sulphate | 105 mg/L | core.ac.uk |
| Incubation Time | Aspergillus terreus | 8 days | 260.85 mg/kg DM | nih.gov |
Metabolic Engineering Strategies for Enhanced Yields
While fermentation optimization provides significant improvements, metabolic engineering offers more targeted and potent strategies to enhance this compound production by rationally modifying the genetic makeup of the producing organism. nih.gov These strategies focus on increasing the precursor supply, redirecting metabolic flux towards the desired product, and eliminating the formation of unwanted byproducts. researchgate.netresearchgate.net
One successful approach involved creating a double mutant of A. terreus that simultaneously overexpressed a key precursor-supplying enzyme and knocked out a competing pathway. nih.gov This strategy effectively re-routed the flow of precursors, demonstrating how manipulating metabolic pathways can increase the efficiency of carbon flux towards lovastatin (B1675250). nih.govresearchgate.net
A direct method to boost pathway flux is to increase the quantity of rate-limiting enzymes within the biosynthetic pathway. nih.gov The this compound biosynthetic gene cluster in A. terreus contains several key enzymes whose overexpression can lead to higher titers. researchgate.netresearchgate.net
Acetyl-CoA Carboxylase (ACCase): This enzyme catalyzes the conversion of acetyl-CoA to malonyl-CoA, a primary building block for the polyketide chain. nih.gov Overexpression of the ACCase gene (acc) in A. terreus by replacing its native promoter with a strong constitutive promoter led to a significant increase in the intracellular pools of both malonyl-CoA (240%) and acetyl-CoA (14%), resulting in a 40% increase in this compound production. researchgate.netnih.gov
Pathway-Specific Transcription Factors: The expression of the entire this compound gene cluster is controlled by specific transcription factors, such as lovE. researchgate.netnih.gov Overexpressing this transactivator gene using strong promoters has been shown to significantly enhance the transcription of other lov genes, leading to substantially higher production. In one study, a mutant overexpressing lovE achieved a titer of 1512 mg/L, one of the highest reported for A. terreus. researchgate.netnih.gov
HMG-CoA Reductase (HMGR): While statins inhibit human HMGR, the producing fungus also possesses this enzyme. nih.gov Overexpression of HMGR has been explored in other systems to increase the flux through the mevalonate (B85504) pathway, which provides essential precursors. mdpi.comnih.gov
The following table details the impact of overexpressing key enzymes on this compound (lovastatin) production.
| Overexpressed Gene | Host Strain | Effect | Yield Increase | Reference |
| Acetyl-CoA Carboxylase (acc) | Aspergillus terreus | Increased malonyl-CoA & acetyl-CoA pools | 40% | nih.gov |
| Transcription Factor (lovE) | Aspergillus terreus MJ106 | Upregulated lov gene cluster expression | Reached 1512 mg/L | researchgate.netnih.gov |
| Global Regulator (laeA) | Aspergillus terreus | Triggered increase in lov gene transcription | Not quantified | researchgate.netmdpi.com |
In addition to this compound, A. terreus produces other secondary metabolites that compete for the same precursor pools. researchgate.net A prominent example is the yellow pigment (+)-geodin. researchgate.net The biosynthetic pathways for this compound and geodin (B1663089) both utilize acetyl-CoA and malonyl-CoA. By eliminating the geodin pathway, the precursor flux can be redirected entirely towards this compound synthesis.
This has been successfully achieved by knocking out the gedC gene, which encodes the emodin (B1671224) anthrone (B1665570) polyketide synthase, a primary enzyme in the geodin biosynthesis pathway. researchgate.net The resulting gedCΔ mutant strain showed a complete inhibition of (+)-geodin biosynthesis and an 80% increase in this compound production when cultivated on a glycerol-lactose mixture. researchgate.net Combining this knockout strategy with the overexpression of acetyl-CoA carboxylase (acc) further enhanced the effect, increasing this compound levels by 143% compared to the wild-type strain. nih.gov
| Knockout Target | Host Strain | Competing Product | Effect on this compound Production | Reference |
| gedC (Emodin anthrone PKS) | Aspergillus terreus | (+)-Geodin | 80% increase | researchgate.net |
| gedC (knockout) + acc (overexpression) | Aspergillus terreus | (+)-Geodin | 143% increase | nih.gov |
Genetic Manipulation of this compound Producing Microorganisms
Improving this compound production relies on the ability to genetically manipulate the host organism. Various tools and techniques have been developed and applied to A. terreus and other fungi. researchgate.netmdpi.com Traditional methods like classical mutagenesis using UV irradiation or chemical mutagens have been used to generate high-yielding strains, which often exhibit upregulated expression of biosynthetic genes. mdpi.comresearchgate.net
More precise and targeted genetic manipulation is now possible through modern genetic engineering techniques. futurity.org Homologous recombination is a powerful tool used to achieve specific gene knockouts or to replace native promoters with stronger, constitutive ones, as demonstrated in the overexpression of ACCase. researchgate.netnih.gov The development of advanced genome editing tools like CRISPR-Cas9 has further revolutionized the ability to make precise modifications to fungal genomes, enabling the simultaneous editing of multiple genes to rapidly engineer complex metabolic pathways. mdpi.comfuturity.org These genetic tools are fundamental to implementing the metabolic engineering strategies described, from overexpressing key enzymes to deleting entire competing pathways. researchgate.net
Novel Microbial Hosts for Heterologous Expression
While A. terreus is the native and commercial producer of this compound, expressing the biosynthetic pathway in a different microbial host—a process known as heterologous expression—offers several potential advantages. acs.org Ideal heterologous hosts, such as Saccharomyces cerevisiae or Aspergillus niger, often have faster growth rates, more established genetic tools, and simpler fermentation processes compared to filamentous fungi. acs.orgnih.gov
Successfully reconstituting the this compound pathway in a new host requires transferring the entire gene cluster, which can contain over a dozen genes. researchgate.netacs.org Researchers have successfully reconstituted the biosynthesis of monacolin J, the polyketide core of this compound, by integrating the necessary genes (lovB, lovC, lovG, lovA) into the genome of Aspergillus niger. nih.gov Furthermore, combinatorial biosynthesis, where genes from different statin pathways are mixed and matched in a host like S. cerevisiae, has been used to create novel statin structures. acs.org This approach not only provides an alternative production platform but also opens the door to generating new, potentially more effective this compound analogs. acs.org
Advanced Analytical Methodologies in Mevinic Acid Research
High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation and Metabolomics
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique in the analysis of mevinic acid and its related metabolites. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically to within 5 ppm, which allows for the determination of the elemental composition of a molecule. This capability is crucial for confirming the identity of this compound in a sample and for distinguishing it from other compounds with the same nominal mass.
In the field of metabolomics, which involves the comprehensive study of metabolites in a biological system, HRMS is employed to generate detailed metabolic profiles. frontiersin.orgnih.gov Techniques such as liquid chromatography coupled to HRMS (LC-HRMS) can profile the metabolic changes in an organism that produces this compound, providing insights into its biosynthesis and regulation. nih.gov By comparing the metabolomes of high- and low-producing strains or cultures under different fermentation conditions, researchers can identify key metabolic bottlenecks and targets for genetic engineering. The high resolving power of instruments like the Orbitrap allows for the separation of complex metabolite signals, enabling the annotation of dozens or even hundreds of compounds in a single analysis. frontiersin.orgresearchgate.net
Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) are indispensable for the detection and quantification of this compound in complex biological matrices such as fermentation broths, plasma, and wastewater. nih.govchimia.chresearchgate.net The liquid chromatography step separates this compound from other components in the mixture based on its physicochemical properties, such as polarity. sielc.com The separated components then enter the mass spectrometer, which ionizes and detects them, providing both qualitative and quantitative information.
The development of a robust LC-MS/MS method involves several key steps:
Sample Preparation: This often involves techniques like liquid-liquid extraction or protein precipitation to remove interfering substances from the sample matrix. nih.govimpactfactor.org
Chromatographic Separation: A suitable column (e.g., C18) and mobile phase are chosen to achieve good separation and peak shape for this compound. nih.govmdpi.com
Mass Spectrometric Detection: The instrument is typically operated in selected reaction monitoring (SRM) mode for high sensitivity and selectivity, monitoring specific precursor-to-product ion transitions for the analyte and an internal standard. nih.gov
The table below summarizes typical parameters for an LC-MS/MS method for analyzing small organic acids, which would be applicable to this compound analysis.
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Chromatography | Reverse-Phase (e.g., C18 column) | Separates compounds based on hydrophobicity. |
| Mobile Phase | Acetonitrile/Methanol and water with additives (e.g., formic acid, ammonium (B1175870) acetate) | Elutes the analyte from the column and facilitates ionization. mdpi.comwaters.com |
| Ionization Source | Electrospray Ionization (ESI), typically in negative mode for acids | Generates gas-phase ions from the liquid eluent. |
| MS Detection | Tandem Quadrupole (MS/MS) | Provides high selectivity and sensitivity for quantification. |
| Scan Mode | Selected Reaction Monitoring (SRM) | Monitors specific ion transitions for the analyte and internal standard, increasing specificity. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed three-dimensional structure of this compound in solution. nih.gov It provides information on the connectivity of atoms (through-bond correlations) and their spatial proximity (through-space correlations), which is essential for defining its stereochemistry and conformational preferences. wordpress.com
The absolute configuration of chiral centers in this compound can be determined using NMR, often with the aid of chiral derivatizing agents or chiral solvating agents. wikipedia.orgresearchgate.net These agents interact differently with the enantiomers of a compound, leading to separate, distinguishable signals in the NMR spectrum.
Furthermore, advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are used to study the conformation of this compound. nih.gov NOESY detects protons that are close to each other in space (typically <5 Å), allowing for the reconstruction of the molecule's preferred shape in solution. By analyzing the intensities of NOESY cross-peaks, researchers can calculate internuclear distances and understand how the flexible parts of the molecule are oriented relative to each other. nih.gov
The direct coupling of liquid chromatography with NMR spectroscopy (LC-NMR) represents a powerful hyphenated technique for the analysis of complex mixtures containing this compound. ijarsct.co.inwisdomlib.orgnih.gov This method combines the superior separation power of HPLC with the definitive structure elucidation capabilities of NMR. saspublishers.comresearchgate.net In an LC-NMR setup, the sample is first separated by the LC system. The eluent from the column then flows directly into a specialized NMR flow-probe where spectra are acquired.
LC-NMR experiments can be performed in two main modes:
On-flow mode: NMR spectra are continuously acquired as the chromatogram elutes. This is suitable for quickly screening the major components of a mixture.
Stopped-flow mode: The chromatographic flow is halted when a peak of interest is in the NMR detector, allowing for the acquisition of more detailed and sensitive 2D NMR spectra over a longer period.
This technique is particularly valuable for identifying unknown impurities or degradation products in this compound samples, as it provides unambiguous structural information without the need for prior isolation of each component. wisdomlib.org
X-ray Crystallography for Enzyme-Inhibitor Complex Structures
X-ray crystallography provides atomic-level detail of molecular structures in their solid, crystalline state. In this compound research, this technique has been pivotal in understanding how its active form, mevinolinic acid, inhibits its target enzyme, 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. wikipedia.org By determining the crystal structure of HMG-CoA reductase in complex with an inhibitor, researchers can visualize the precise interactions that lead to the potent inhibition of the enzyme. nih.gov
These crystal structures reveal that the hydroxy-glutarate portion of the inhibitor mimics the HMG part of the natural substrate, HMG-CoA. nih.govnih.gov It forms a network of hydrogen bonds and ionic interactions with key amino acid residues in the enzyme's active site. This detailed structural information is invaluable for structure-based drug design, enabling the rational development of new, more potent statin drugs. The Protein Data Bank (PDB) contains numerous entries for HMG-CoA reductase, providing a wealth of structural information. wikipedia.org
| PDB ID | Enzyme Source | Ligand(s) | Resolution (Å) | Reference |
|---|---|---|---|---|
| 1DQ9 | Human | HMG-CoA | 2.8 | wikipedia.orgnih.gov |
| 1DQA | Human | HMG, CoA, NADP+ | 2.0 | wikipedia.orgnih.gov |
Circular Dichroism (CD) Spectroscopy for Chirality Assessment
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. wikipedia.org Since this compound possesses multiple chiral centers, it is optically active and will produce a characteristic CD spectrum.
CD spectroscopy is highly sensitive to the stereochemistry and conformation of a molecule. nih.govwisc.edu The technique can be used to:
Confirm Absolute Configuration: The CD spectrum of one enantiomer is a mirror image of the other. By comparing the experimental spectrum of this compound to a known standard or to a spectrum predicted by quantum chemical calculations, its absolute stereochemistry can be confirmed.
Monitor Conformational Changes: Changes in the solvent, temperature, or binding to a protein can alter the conformation of this compound, which in turn leads to changes in its CD spectrum. This makes CD a valuable tool for studying how this compound adapts its shape upon binding to its target enzyme. wisc.edu
The resulting spectrum provides a unique fingerprint for the chiral structure of this compound in solution. nih.gov
Isotopic Labeling and Tracing in Biosynthetic Pathway Analysis
Isotopic labeling is a classic and powerful technique used to unravel the biosynthetic pathways of natural products like this compound. researchgate.netwikipedia.org This method involves feeding a culture of the producing organism with a precursor molecule that has been enriched with a stable or radioactive isotope (e.g., ¹³C, ¹⁴C, ²H). nih.gov The organism incorporates this labeled precursor into its metabolic pathways, resulting in the production of an isotopically labeled final product. nih.gov
For this compound, a polyketide, the biosynthesis is known to proceed from acetate (B1210297) and propionate (B1217596) units. A typical labeling experiment would involve:
Feeding: Supplying the fermentation medium with isotopically labeled sodium acetate (e.g., [1-¹³C]acetate or [2-¹³C]acetate).
Isolation: After fermentation, the this compound is purified from the culture.
Analysis: The purified, labeled this compound is analyzed, typically by ¹³C-NMR or mass spectrometry.
The pattern of ¹³C enrichment in the this compound skeleton directly reveals which carbon atoms originated from which position of the acetate precursor. This allows for the precise mapping of the biosynthetic assembly line, confirming the polyketide synthase (PKS) mechanism responsible for its construction. researchgate.net Such tracer experiments have been fundamental in establishing the biosynthetic origins of the entire statin class of compounds. mdpi.com
Pre Clinical in Vitro and Mechanistic Model Systems in Mevinic Acid Research
Enzyme Inhibition Assays with Purified HMG-CoA Reductase
The primary mechanism of action of mevinic acid is the competitive inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the mevalonate (B85504) pathway. nih.gov To quantify this inhibitory activity, researchers employ enzyme inhibition assays using the purified HMG-CoA reductase enzyme.
A common method is the spectrophotometric assay. This assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the enzymatic conversion of HMG-CoA to mevalonate. nih.gov When an inhibitor like this compound is present, the rate of NADPH consumption decreases, allowing for the calculation of key inhibitory parameters. The half-maximal inhibitory concentration (IC50) value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%, is a critical metric derived from these assays. Statins, which are derivatives of this compound, exhibit IC50 values in the nanomolar range, indicating their high potency. nih.govmdpi.com
Table 1: Principles of HMG-CoA Reductase Inhibition Assay
| Component | Role in Assay | Measurement |
|---|---|---|
| Purified HMG-CoA Reductase | The target enzyme | Activity is measured |
| HMG-CoA | The natural substrate | Converted to mevalonate |
| NADPH | Co-factor for the reaction | Consumption is monitored |
| This compound (or analog) | Inhibitor | Reduces the rate of reaction |
This interactive table summarizes the key components and their roles in a typical HMG-CoA reductase enzyme inhibition assay.
Cell-Based Assays for Mevalonate Pathway Modulation
To understand the effects of this compound in a more biologically relevant context, researchers utilize various cell-based assays. These assays move beyond the purified enzyme to assess how inhibiting HMG-CoA reductase modulates the entire mevalonate pathway and affects cellular physiology.
In these experiments, cultured cells, such as cancer cell lines or primary cells, are treated with this compound derivatives like lovastatin (B1675250) or fluvastatin. nih.govkarger.com Researchers then measure various downstream effects of mevalonate pathway inhibition. Common endpoints include assessments of cell proliferation, apoptosis (programmed cell death), and changes in cell morphology. For instance, studies in colon cancer cell lines have shown that inhibiting the mevalonate pathway can significantly suppress cell growth and proliferation. nih.gov Similarly, research using bone marrow mesenchymal stromal cells has demonstrated that pathway inhibition can affect their ability to regulate immune cell function, such as T-cell proliferation. karger.com These assays confirm that the enzymatic inhibition observed in vitro translates into significant biological effects at the cellular level.
Mechanistic Studies in Cellular Models
Mechanistic studies in cellular models aim to unravel the specific molecular events that occur following the inhibition of the mevalonate pathway by this compound. The pathway is responsible for producing not only cholesterol precursors but also essential non-sterol isoprenoids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).
These isoprenoids are crucial for the post-translational modification of small GTP-binding proteins, including those in the Ras and Rho families. This process, known as prenylation, is vital for anchoring these proteins to cell membranes and enabling their participation in signal transduction cascades that control cell growth, differentiation, and survival. Mechanistic studies have shown that by depleting the cellular pool of FPP and GGPP, this compound and its analogs prevent the proper functioning of these signaling proteins. karger.com This disruption of key signaling pathways, such as the PI3K-AKT-mTOR and MAPK pathways, is a central mechanism behind the anti-proliferative effects observed in cell-based assays. nih.gov
Molecular Docking and Virtual Screening for Novel Ligands
Computational techniques like molecular docking and virtual screening are powerful tools in this compound research. Molecular docking simulations are used to predict how this compound and its derivatives bind to the active site of HMG-CoA reductase at an atomic level. These models show that the HMG-like moiety of the this compound structure occupies the same binding site as the natural substrate, HMG-CoA, acting as a competitive inhibitor. proteopedia.orgjmir.org The simulations reveal key interactions, such as hydrogen bonds, between the inhibitor and specific amino acid residues in the enzyme's active site, including Arg590, Lys691, and Asn755. proteopedia.orgnih.gov
Table 2: Key Amino Acid Interactions in HMG-CoA Reductase Binding
| Statin Type | Interacting Residue | Type of Interaction |
|---|---|---|
| Type I (e.g., Lovastatin) | Asn-755 | Hydrogen Bond |
| Type I (e.g., Lovastatin) | Lys-691 | Hydrogen Bond |
| Type I (e.g., Lovastatin) | Glu-559 | Hydrogen Bond |
This interactive table highlights some of the crucial amino acid residues within the HMG-CoA reductase active site that interact with statins, the derivatives of this compound.
Building on this structural understanding, researchers use pharmacophore modeling and virtual screening to discover novel ligands. nih.govresearchgate.net A pharmacophore model is an abstract representation of the essential molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for a molecule to bind to HMG-CoA reductase. This model, based on the structure of known active inhibitors like this compound, is then used to computationally screen large databases of chemical compounds to identify new potential inhibitors with different structural backbones. nih.govnih.gov
Gene Expression Profiling in Response to this compound Pathway Perturbation
Perturbation of the mevalonate pathway with this compound triggers significant changes in cellular gene expression. These changes are studied using transcriptomic techniques, such as gene expression microarrays. A primary response to the inhibition of cholesterol synthesis is a feedback mechanism mediated by Sterol Regulatory Element-Binding Proteins (SREBPs). When cellular sterol levels are low, SREBPs are activated and translocate to the nucleus, where they upregulate the transcription of genes involved in cholesterol synthesis and uptake. proteopedia.org This includes the genes for HMG-CoA reductase itself and the LDL receptor.
Furthermore, gene expression profiling has revealed broader effects of mevalonate pathway inhibition. For example, transcriptomic analyses have shown that treatment with pathway inhibitors can lead to the downregulation of genes encoding epigenetic regulators, such as DNA methyltransferase 1 (DNMT1) and histone deacetylases (HDACs). This suggests that this compound can indirectly influence the epigenetic landscape of the cell, which may contribute to its observed anti-cancer effects. nih.gov
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Lovastatin |
| Fluvastatin |
| Atorvastatin |
| Simvastatin |
| Cholesterol |
| Mevalonate |
| Acetyl-CoA |
| 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) |
| Farnesyl pyrophosphate (FPP) |
| Geranylgeranyl pyrophosphate (GGPP) |
| NADPH |
Future Research Trajectories and Unexplored Avenues
Discovery of Novel Enzyme Targets in Related Metabolic Pathways
While mevinolinic acid is primarily known for inhibiting HMG-CoA reductase (HMGR), the rate-limiting enzyme in cholesterol biosynthesis, the mevalonate (B85504) pathway itself is a complex network with implications for various cellular processes researchgate.netdroracle.ainih.govfrontiersin.org. Future research could focus on identifying and characterizing novel enzyme targets within this pathway or related metabolic networks. For instance, enzymes involved in the synthesis of non-sterol isoprenoids, such as farnesyl pyrophosphate synthase (FDPS) or geranylgeranyl pyrophosphate synthase (GGPS), are crucial for protein prenylation and have been implicated in cardiovascular health and cancer nih.govfrontiersin.org. Targeting these enzymes could offer alternative or complementary therapeutic strategies. Additionally, exploring enzymes in pathways that influence the microbial biosynthesis of mevinolinic acid could lead to improved production yields or novel analog discovery.
| Metabolic Pathway/Process | Key Enzymes of Interest | Potential Therapeutic/Biotechnological Relevance |
| Cholesterol Biosynthesis | HMG-CoA Reductase (HMGR) | Primary target for statins, cholesterol reduction researchgate.netdroracle.ai |
| Isoprenoid Biosynthesis | Farnesyl Pyrophosphate Synthase (FDPS), Geranylgeranyl Pyrophosphate Synthase (GGPS) | Protein prenylation, cell signaling, cardiovascular health, cancer nih.govfrontiersin.org |
| Mevalonate Pathway Regulation | SREBP transcription factors, Insig-1 | Control of cholesterol homeostasis, potential cancer targets frontiersin.org |
| Microbial Secondary Metabolism | Polyketide Synthases (PKS), Esterases, Oxidases (involved in mevastatin (B1676542) biosynthesis) | Optimization of mevinolinic acid production, discovery of novel analogs wikipedia.orguniprot.org |
Exploration of Unconventional Biosynthetic Routes
The biosynthesis of mevinolinic acid and related statins is primarily associated with filamentous fungi like Penicillium citrinum and Aspergillus terreus, utilizing polyketide synthase (PKS) pathways wikipedia.orguniprot.orgnih.govresearchgate.netsci-hub.se. However, the vast microbial diversity on Earth suggests that unconventional biosynthetic routes or novel producing organisms may exist. Research could explore extremophiles, endophytic fungi, or bacteria for alternative pathways that might yield mevinolinic acid or structurally related compounds with unique properties. Understanding these alternative routes could also shed light on the evolutionary adaptation of these biosynthetic machinery and potentially lead to engineered pathways for enhanced production or the creation of novel analogs.
Application of Artificial Intelligence and Machine Learning in Mevinic Acid Analog Design
Artificial intelligence (AI) and machine learning (ML) are rapidly transforming drug discovery and design arxiv.orgdeepscienceresearch.comresearchgate.net. These technologies can be applied to this compound analog design by predicting molecular properties, screening virtual compound libraries, and optimizing lead structures. ML models can learn complex structure-activity relationships, identify novel scaffolds, and predict the efficacy and potential side effects of new derivatives. For instance, AI could be used to design mevinolinic acid analogs with enhanced specificity for HMGR or with novel mechanisms of action, potentially leading to compounds with improved therapeutic profiles.
| AI/ML Approach | Application in this compound Analog Design | Potential Outcomes |
| Quantitative Structure-Activity Relationship (QSAR) Modeling | Predicting biological activity based on chemical structure | Identification of key structural features for HMGR inhibition |
| Molecular Docking and Virtual Screening | Identifying potential mevinolinic acid analogs from large compound libraries | Discovery of novel inhibitors with improved potency or selectivity |
| Deep Learning for De Novo Design | Generating novel molecular structures with desired properties | Creation of entirely new mevinolinic acid-like compounds |
| Machine Learning for ADMET Prediction | Predicting absorption, distribution, metabolism, excretion, and toxicity | Early identification of promising drug candidates |
Advanced Biocatalysis for Asymmetric Synthesis of Complex Analogues
Biocatalysis offers a powerful and sustainable approach for the stereoselective synthesis of complex chiral molecules, including statin precursors and analogs semanticscholar.orgnih.govmdpi.comseqens.com. Enzymes can perform highly specific transformations with exquisite control over stereochemistry, often under mild reaction conditions, which is crucial for producing the chiral centers found in mevinolinic acid and its derivatives. Research could focus on:
Enzyme Engineering: Modifying existing enzymes or discovering new ones to improve their activity, selectivity, and stability for specific steps in mevinolinic acid analog synthesis.
Chemo-enzymatic Strategies: Combining enzymatic steps with chemical synthesis to create efficient and convergent routes to complex statin analogs.
Investigating this compound's Broader Biochemical Roles Beyond HMGR Inhibition
While HMGR inhibition is the primary mechanism of action for mevinolinic acid and other statins, emerging research suggests that these compounds may exert pleiotropic effects independent of cholesterol lowering droracle.ainih.govnih.gov. These effects can include anti-inflammatory, antioxidant, immunomodulatory, and anti-cancer properties. Future research should delve deeper into these non-HMGR-dependent mechanisms. Understanding how mevinolinic acid interacts with other cellular pathways, such as protein prenylation, cell signaling cascades (e.g., Rho GTPases), or inflammatory pathways, could reveal new therapeutic applications beyond cardiovascular disease.
| Identified Non-HMGR Role | Associated Cellular Process | Potential Therapeutic Implication |
| Anti-inflammatory effects | Modulation of inflammatory signaling pathways, eNOS activity | Cardiovascular protection, treatment of inflammatory diseases |
| Antioxidant properties | Scavenging reactive oxygen species | Neuroprotection, anti-aging, cardiovascular health |
| Immunomodulatory effects | Influence on immune cell function | Autoimmune disease treatment, cancer immunotherapy |
| Anti-proliferative effects | Inhibition of cancer cell growth | Cancer therapy, chemoprevention |
Engineering of this compound Production for Sustainable Biomanufacturing
Improving the efficiency and sustainability of mevinolinic acid production through microbial fermentation is a key area for future research. Metabolic engineering and synthetic biology approaches can be employed to optimize the biosynthetic pathways in producing organisms like Aspergillus terreus nih.govsci-hub.seresearchgate.netresearchgate.netresearchgate.net. Strategies include:
Strain Improvement: Genetic modification of producing strains to enhance enzyme expression, redirect metabolic flux towards mevinolinic acid, and increase tolerance to product inhibition.
Fermentation Optimization: Fine-tuning fermentation parameters such as media composition, pH, aeration, temperature, and inoculum type to maximize yield and productivity researchgate.net.
Process Intensification: Exploring continuous fermentation, immobilized cell systems, or co-culture strategies to improve volumetric productivity and reduce production costs researchgate.netresearchgate.netfrontiersin.org.
Downstream Processing: Developing more efficient and environmentally friendly methods for isolating and purifying mevinolinic acid from fermentation broths.
By integrating these advanced engineering techniques, the goal is to establish robust and sustainable biomanufacturing processes for mevinolinic acid and its novel derivatives, making them more accessible for research and potential therapeutic applications.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
